

13C NMR Data for 2,4-Dibromoanisole: A Comparative Guide

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Compound of Interest		
Compound Name:	2,4-Dibromoanisole	
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For researchers and professionals in drug development and chemical sciences, precise analytical data is paramount for the accurate identification and characterization of molecular structures. This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) data for **2,4-dibromoanisole** and its structural isomers, 3,5-dibromoanisole and 2,6-dibromoanisole. The data presented herein, sourced from the Spectral Database for Organic Compounds (SDBS), offers a clear comparative framework supported by detailed experimental protocols.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR spectra of dibromoanisole isomers exhibit distinct chemical shifts, primarily influenced by the substitution pattern of the bromine atoms on the aromatic ring. These differences are crucial for the unambiguous identification of each isomer. The table below summarizes the experimental 13C NMR chemical shift data for **2,4-dibromoanisole** and its alternatives.



Carbon Atom	2,4-Dibromoanisole (δ, ppm)	3,5-Dibromoanisole (δ, ppm)	2,6-Dibromoanisole (δ, ppm)
C1 (-OCH ₃)	154.9	159.9	155.3
C2	115.3	126.1	114.7
C3	132.0	116.1	134.0
C4	116.2	135.5	129.3
C5	135.5	116.1	134.0
C6	113.1	126.1	114.7
-OCH₃	56.9	56.4	60.6

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of 13C NMR spectra for brominated aromatic compounds, consistent with the data presented.

1. Sample Preparation:

- Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
- Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar aromatic compounds due to its excellent dissolving power and the presence of a distinct solvent peak for referencing. Other suitable deuterated solvents include acetone-d₀ and dimethyl sulfoxide-d₀.
- Concentration: Prepare a solution of 10-50 mg of the compound in approximately 0.5-0.7 mL
 of the chosen deuterated solvent. The concentration should be optimized to obtain a good
 signal-to-noise ratio within a reasonable acquisition time.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

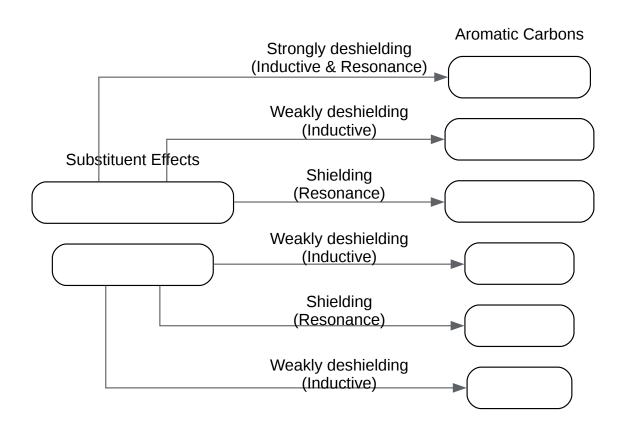


- Instrument: A 100 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Nucleus: ¹³C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Acquisition Parameters:
 - Pulse Width: 30-45 degrees.
 - Acquisition Time (AT): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds. The delay should be sufficient to allow for the relaxation of quaternary carbons.
 - Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
- · Processing Parameters:
 - Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
 - Phasing and Baseline Correction: Perform manual or automatic phasing and baseline correction to obtain a properly processed spectrum.

Logical Relationships in Chemical Shifts

The chemical shifts observed in the 13C NMR spectrum of **2,4-dibromoanisole** are a direct consequence of the electronic environment of each carbon atom. The following diagram illustrates the key factors influencing these shifts.





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Caption: Influence of substituents on 13C NMR chemical shifts in 2,4-dibromoanisole.

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